Sodium 4-[3,6-bis(diethylamino)-2,7-dimethylxanthenium-9-yl]benzene-1,3-disulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulforhodamine B, also known as Kiton Red 620, is a fluorescent dye with the chemical formula C₂₇H₃₀N₂O₇S₂. It is widely used in various scientific fields due to its strong fluorescence properties. This red solid dye is highly water-soluble and is often used in laser-induced fluorescence and the quantification of cellular proteins in cultured cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulforhodamine B is synthesized through a series of chemical reactions involving the condensation of 3,6-diamino-9-(2-carboxyphenyl)xanthylium chloride with 4-sulfobenzenediazonium chloride. The reaction typically occurs in an acidic medium, and the product is purified through crystallization .
Industrial Production Methods
In industrial settings, the production of Sulforhodamine B involves large-scale chemical synthesis using similar reaction conditions as in laboratory synthesis. The process includes the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the dye .
Chemical Reactions Analysis
Types of Reactions
Sulforhodamine B undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the dye’s fluorescence properties.
Substitution: Sulforhodamine B can participate in substitution reactions, where functional groups on the dye molecule are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonated derivatives, while reduction can produce deaminated products .
Scientific Research Applications
Sulforhodamine B has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent tracer in various chemical reactions and processes.
Biology: Employed in cell density determination and cytotoxicity assays to quantify cellular proteins.
Medicine: Utilized in drug screening assays to measure cell proliferation and cytotoxicity.
Industry: Applied in the manufacturing of fluorescent dyes and pigments for various industrial applications .
Mechanism of Action
Sulforhodamine B exerts its effects through its strong fluorescence properties. The dye binds electrostatically to protein basic amino acid residues in cells, allowing for the quantification of cellular proteins. The binding is pH-dependent, with the dye binding under mild acidic conditions and being extracted under mild basic conditions .
Comparison with Similar Compounds
Sulforhodamine B is unique due to its strong fluorescence and water solubility. Similar compounds include:
Rhodamine B: Another fluorescent dye with similar applications but different spectral properties.
Fluorescein: A widely used fluorescent dye with different excitation and emission wavelengths.
Eosin Y: A fluorescent dye used in histology with distinct staining properties
Sulforhodamine B stands out due to its specific fluorescence characteristics and its ability to bind to cellular proteins, making it highly valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C29H33N2NaO7S2 |
---|---|
Molecular Weight |
608.7 g/mol |
IUPAC Name |
sodium;4-[3-(diethylamino)-6-diethylazaniumylidene-2,7-dimethylxanthen-9-yl]benzene-1,3-disulfonate |
InChI |
InChI=1S/C29H34N2O7S2.Na/c1-7-30(8-2)24-16-26-22(13-18(24)5)29(21-12-11-20(39(32,33)34)15-28(21)40(35,36)37)23-14-19(6)25(17-27(23)38-26)31(9-3)10-4;/h11-17H,7-10H2,1-6H3,(H-,32,33,34,35,36,37);/q;+1/p-1 |
InChI Key |
XJENLUNLXRJLEZ-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1C)C(=C3C=C(C(=[N+](CC)CC)C=C3O2)C)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.